Aloe emodin

Description

Aloe-emodin has been reported in Rheum likiangense, Rheum franzenbachii, and other organisms with data available.

structure distinct from emodin; this does not mean emodin from aloe

Structure

3D Structure

Properties

IUPAC Name |

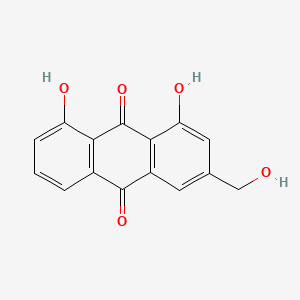

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWDHRMZQUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2030695 | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-72-1 | |

| Record name | Aloe emodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe emodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloe-emodin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloe-emodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2030695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOE EMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8IYT9CR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 223 °C | |

| Record name | Aloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Review of Aloe Emodin's Pharmacological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) is a naturally occurring anthraquinone compound found in the roots and rhizomes of various plants, including Aloe species, Rheum palmatum, and Polygonum multiflorum.[1][2] For centuries, it has been a component of traditional medicine, and modern scientific investigation has begun to validate its wide array of pharmacological activities.[3] Emerging evidence highlights its potential as a therapeutic agent, demonstrating significant anticancer, anti-inflammatory, antiviral, antibacterial, and hepatoprotective effects.[1][2]

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from key studies. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anticancer Properties

This compound exhibits pleiotropic anticancer effects across a wide range of human cancer cell lines, including lung, liver, breast, and tongue cancers.[4][5] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[4][6]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4] It modulates the expression of key apoptosis-related proteins, leading to the activation of caspase cascades. Specifically, it has been shown to:

-

Increase pro-apoptotic proteins: Upregulates the expression of Bax, p53, and p21.[4][7]

-

Decrease anti-apoptotic proteins: Downregulates the expression of Bcl-2.[4][7]

-

Activate Caspases: Promotes the cleavage and activation of caspase-9 and caspase-3, which are crucial executioners of apoptosis.[4][7]

-

Induce Oxidative Stress: Provokes the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and the release of cytochrome c.[1][8]

A study on human hepatoma Huh-7 cells showed that this compound induced apoptosis in a time- and dose-dependent manner, accompanied by increased DNA fragmentation and ROS levels.[4] In non-small cell lung cancer (NSCLC) cells, this compound was found to induce caspase-dependent apoptosis and autophagy.[8]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. In tongue squamous cell carcinoma (SCC-4) cells, it was observed to cause cell cycle arrest in the G2/M phase.[4] This is often achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs), such as cyclin A and CDK2.[1]

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[4] It achieves this by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, facilitating cell movement.[4] Furthermore, photodynamic therapy mediated by this compound has been shown to inhibit angiogenesis by activating the MAPK signaling pathway and decreasing the expression of vascular endothelial growth factor (VEGF).[9]

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Citation(s) |

| Huh-7 | Hepatoma | Antiproliferative | ~75 µM | [6] |

| SCC-4 | Tongue Squamous Cell Carcinoma | Decreased viability | Dose-dependent | [4] |

| A549 & NCI-H1299 | Non-Small Cell Lung Cancer | Reduced viability | Dose- and time-dependent | [8] |

| MUG-Mel2 | Melanoma | Reduced viability (PDT) | 20 µM | [10] |

| SCC-25 | Squamous Cell Carcinoma | Reduced viability (PDT) | 20 µM | [10] |

| U87 | Glioma | Reduced viability | 0 - 80 µg/mL | [5] |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways. Transcriptional analysis has revealed extensive changes in gene expression related to the PI3K-Akt, MAPK, and p53 pathways.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cancer cell survival and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in non-small cell lung carcinoma and breast cancer cells, leading to apoptosis and reduced proliferation.[6][8][12] It exerts this effect by reducing the phosphorylation of Akt.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can activate MAPK signaling, including ERK, p38, and JNK, which can lead to apoptosis in lung cancer cells and inhibit angiogenesis.[8][9][13]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. This compound can suppress NF-κB activation, which contributes to its anti-inflammatory and anticancer effects.[4][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Understanding the Role of this compound and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy Mediated by Aloe-Emodin Inhibited Angiogenesis and Cell Metastasis Through Activating MAPK Signaling Pathway on HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 12. This compound Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 13. sci-hub.box [sci-hub.box]

- 14. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

Aloe Emodin: A Technical Guide to its Mechanisms of Action in Cellular Pathways

Abstract: Aloe emodin, a naturally occurring anthraquinone found in plants such as Aloe vera and Rheum palmatum, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underlying its potent anti-cancer, anti-inflammatory, and neuroprotective effects. This compound exerts its influence through a pleiotropic mechanism, modulating a host of critical cellular signaling pathways. Key among these are the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the S and G2/M phases, and the generation of reactive oxygen species (ROS).[3] Furthermore, it critically inhibits pro-survival pathways including PI3K/Akt/mTOR, MAPK, Wnt/β-catenin, and NF-κB, while activating the AMPK pathway.[4][5][6][7][8] This document summarizes the key quantitative data, details common experimental protocols used in its study, and provides visual diagrams of its action on major signaling cascades, offering a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy, particularly in oncology, stems from its ability to simultaneously impact multiple facets of cancer cell biology, from proliferation and survival to metastasis.

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death, primarily through apoptosis, but also via autophagy and pyroptosis.

Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It increases the expression of pro-apoptotic proteins like p53, Bax, and Fas, while downregulating the anti-apoptotic protein Bcl-2.[1][9] This leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9, culminating in cell death.[2][9] In some cancer types, apoptosis is specifically mediated by caspase-6.[10]

Autophagy and Pyroptosis: In non-small cell lung cancer cells, this compound induces autophagy through the activation of MAPK signaling and inhibition of the Akt/mTOR pathway.[11] This process is often dependent on the generation of ROS.[11] A novel mechanism identified in HeLa cells is pyroptosis, a form of inflammatory cell death, which is triggered by the activation of the caspase-9/3/Gasdermin E (GSDME) axis following mitochondrial dysfunction.[2]

References

- 1. Advances in Understanding the Role of this compound and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 3. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 5. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the mechanism of aloe-emodin in the treatment of liver cancer through network pharmacology and cell experiments [frontiersin.org]

- 8. Aloe‐Emodin Improves Mitophagy in Alzheimer's Disease via Activating the AMPK/PGC‐1α/SIRT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis in HepaRG Cell Line by Aloe-Emodin through Generation of Reactive Oxygen Species and the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Aloe Emodin: A Technical Guide to its Early Discovery and Isolation from Aloe vera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe vera, a plant with a rich history of medicinal use spanning millennia, has been a subject of scientific inquiry for centuries. Among its many constituents, the anthraquinone Aloe emodin has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth exploration of the foundational discoveries and methodologies that led to the isolation and characterization of this compound from Aloe vera. The focus is on the seminal, early research that paved the way for modern investigations into its therapeutic potential.

Early Discovery and the Path from Aloin

The journey to isolating this compound is intrinsically linked to the discovery of aloin, a bitter, yellow-brown crystalline substance found in the latex of the Aloe leaf. The initial isolation of aloin is credited to the Scottish chemists T. and H. Smith in 1851.[1] Aloin, also known as barbaloin, was later identified as a C-glycoside of aloe-emodin anthrone.[2][3] This understanding was a crucial step, as it established that this compound is the aglycone of aloin, meaning it is the non-sugar component of the aloin molecule.

The early 20th century saw significant progress in elucidating the chemical structures of these compounds. A pivotal moment in the specific isolation of this compound came in 1932, when R. S. Cahn and J. L. Simonsen published their work on the constitution of aloins. They detailed a method for the quantitative conversion of barbaloin (aloin) into Aloe-emodin through oxidative hydrolysis.[2][4]

Physicochemical Properties of Aloin and this compound

The early characterization of these compounds provided essential data for their identification and purification. Below is a summary of the physicochemical properties reported in early to mid-20th-century literature.

| Property | Aloin (Barbaloin) | This compound |

| Molecular Formula | C₂₁H₂₂O₉ | C₁₅H₁₀O₅ |

| Molecular Weight | 418.4 g/mol | 270.24 g/mol |

| Appearance | Yellow-brown colored crystalline compound | Orange needles |

| Melting Point | Not consistently reported in early sources due to being a mixture of diastereomers | 223-224 °C |

| Solubility | Soluble in water, ethanol. Slightly soluble in chloroform and ether. | Freely soluble in hot alcohol, toluene, ether, and benzene. Insoluble in water. |

Experimental Protocols for Isolation

The following sections detail the methodologies employed in the early and foundational studies for the isolation of aloin and its subsequent conversion to this compound.

Isolation of Aloin from Aloe vera (Based on early extraction principles)

The initial methods for obtaining aloin involved the extraction from the bitter yellow latex of the Aloe vera leaf.

Experimental Workflow for Aloin Isolation

Caption: Workflow for the early isolation of aloin from Aloe vera leaves.

Methodology:

-

Latex Collection: The yellow, bitter latex is collected from the freshly cut leaves of Aloe vera.

-

Drying: The collected latex is dried to a solid mass.

-

Extraction: The dried latex is then subjected to extraction with a suitable solvent, such as methanol or other higher alcohols, to dissolve the aloin.

-

Concentration: The resulting extract is concentrated to remove the solvent.

-

Purification: The concentrated extract undergoes purification steps, which may include the removal of sugars and fats, followed by crystallization to obtain pure aloin.

Conversion of Aloin to this compound (Cahn and Simonsen, 1932)

This method describes the chemical conversion of aloin to this compound through oxidative hydrolysis.

Experimental Workflow for this compound Synthesis

Caption: Synthesis of this compound from aloin via oxidative hydrolysis.

Methodology:

-

Reaction Setup: 10 grams of aloin are combined with 50 grams of ferrous chloride and 150 cubic centimeters of water.[2]

-

Reflux: The mixture is refluxed for six hours.[2]

-

Cooling and Precipitation: Upon cooling, a brown solid precipitates from the solution.[2]

-

Collection and Drying: The solid is collected and dried.[2]

-

Extraction: The dried solid is then extracted with boiling toluene.[2]

-

Purification: The final purification of this compound is achieved through vacuum sublimation of the toluene extract, yielding orange needles.[2]

Quantitative Data from Early Studies

| Parameter | Value | Source |

| Aloin content in Aloe species (dry weight) | 0.1% to 6.6% | Reynolds, 1995b |

| Aloin content in total exudate | 3% to 35% | Reynolds, 1995b |

| Melting point of synthesized this compound | 220-222 °C | Cahn and Simonsen's plan as described in a later reproduction |

Early Insights into Pharmacological Action

The primary traditional use of Aloe latex was as a stimulant-laxative.[5] Early pharmacological investigations focused on understanding the mechanism behind this effect. It was discovered that aloin itself is largely inactive until it reaches the colon. There, gut microflora metabolize aloin into its active form, aloe-emodin-9-anthrone, which is a precursor to this compound.[6]

The laxative effect is primarily attributed to two mechanisms:

-

Increased Peristalsis: Aloin and its metabolites stimulate contractions in the colon, which helps to move stool along the digestive tract.[5]

-

Inhibition of Water Reabsorption: These compounds also prevent the colon from reabsorbing water from the gastrointestinal tract. This is achieved by the opening of chloride channels in the colonic membrane, leading to a higher water content in the stool and a softer consistency.[5]

Signaling Pathway for Laxative Action

Caption: Proposed mechanism of the laxative action of aloin.

Conclusion

The early research into the chemical constituents of Aloe vera laid the essential groundwork for our current understanding of this compound. The progression from the isolation of aloin in the mid-19th century to the development of specific methods for its conversion to this compound in the early 20th century highlights a period of significant advancement in natural product chemistry. These foundational studies not only provided the initial methodologies for obtaining this pharmacologically active compound but also offered the first insights into its mechanism of action, which continue to be relevant in the ongoing exploration of its therapeutic applications. This guide serves as a testament to the pioneering work of early researchers and provides a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. Aloin - American Chemical Society [acs.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. RETRACTED ARTICLE: Barbaloin: an amazing chemical from the ‘wonder plant’ with multidimensional pharmacological attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Aloin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Preliminary Investigation into the Antiviral Activities of Aloe Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe emodin, a naturally occurring anthraquinone found in the rhizomes of Rheum palmatum and other plants, has garnered significant attention for its diverse pharmacological properties, including its potential as an antiviral agent.[1] This technical guide provides a comprehensive overview of the preliminary research into the antiviral activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against a range of viruses, primarily through the determination of the 50% inhibitory concentration (IC50). These values, collated from various studies, are summarized in the table below to facilitate a comparative analysis of its potency across different viral species and cell lines.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Japanese Encephalitis Virus (JEV) | HL-CZ | 0.50 ± 0.02 | [1] |

| Japanese Encephalitis Virus (JEV) | TE-671 | 1.51 ± 0.05 | [1] |

| Enterovirus 71 (EV71) | HL-CZ | 0.52 ± 0.03 | [1] |

| Enterovirus 71 (EV71) | TE-671 | 0.14 ± 0.04 | [1] |

| Influenza A Virus | MDCK | < 0.05 | [2][3][4] |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 1.5 - 6.0 | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | Vero | 1.5 - 6.0 | [1] |

| Varicella-Zoster Virus (VZV) | - | 1.5 - 6.0 | [1] |

| Pseudorabies Virus (PRV) | - | 1.5 - 6.0 | [1] |

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through a multi-faceted approach, primarily by modulating host immune responses and interfering with viral life cycle processes. Key mechanisms of action that have been elucidated include the induction of interferon (IFN) signaling pathways and the inhibition of viral replication machinery.

Interferon Signaling Induction

A significant aspect of this compound's antiviral activity lies in its ability to act as an interferon-inducer.[1][5] It has been shown to activate both Type I and Type II IFN signaling pathways, which are critical components of the innate immune response to viral infections.

Upon administration, this compound initiates a signaling cascade that leads to the production of interferons and the upregulation of various interferon-stimulated genes (ISGs), such as dsRNA-activated protein kinase (PKR) and 2',5'-oligoadenylate synthetase (OAS).[1] These ISGs play a pivotal role in establishing an antiviral state within host cells, thereby inhibiting viral replication.

The activation of these pathways involves the stimulation of key regulatory elements, including the interferon-stimulated response element (ISRE) and the gamma-activated sequence (GAS).[1][5] Furthermore, this compound has been observed to enhance the production of nitric oxide (NO), a molecule with known antiviral properties.[1]

This compound's induction of interferon signaling pathways.

Inhibition of Influenza A Virus via Galectin-3 Upregulation

In the context of influenza A virus infection, this compound has been demonstrated to upregulate the expression of galectin-3.[2][3][4] Galectin-3, in turn, enhances the expression of antiviral genes, including IFN-β, IFN-γ, PKR, and 2',5'-OAS, through the JAK/STAT signaling pathway.[6] This mechanism effectively counters the viral non-structural protein 1 (NS1)-mediated inhibition of the host's antiviral responses.[3]

Inhibition of Influenza A virus by this compound via Galectin-3.

Experimental Protocols

The investigation of this compound's antiviral properties has employed a variety of standard and specialized experimental techniques. The following sections detail the methodologies for key assays cited in the literature.

Cell Culture and Virus Propagation

-

Cell Lines: Madin-Darby Canine Kidney (MDCK), human promonocyte (HL-CZ), and human medulloblastoma (TE-671) cells are commonly used.[1][2] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Virus Strains: Influenza A virus (e.g., H1N1, H7N9), Japanese encephalitis virus, and Enterovirus 71 are propagated in suitable host cells.[1][2] Viral titers are determined by plaque assay or TCID50 assay.

Cytotoxicity Assay

-

Method: The potential toxicity of this compound on host cells is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the 50% cytotoxic concentration (CC50) is calculated.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

-

Procedure:

-

Confluent cell monolayers in 6-well or 12-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units).

-

After a 1-hour adsorption period, the viral inoculum is removed.

-

The cells are then overlaid with a medium containing various concentrations of this compound and a solidifying agent like agarose or methylcellulose.

-

The plates are incubated until plaques (zones of cell death) are visible.

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The percentage of plaque reduction is calculated relative to a virus-only control, and the IC50 value is determined.[1]

-

Workflow for a Plaque Reduction Assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of action.

-

Procedure:

-

Cells are treated with this compound and/or infected with the virus.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., galectin-3, phosphorylated STAT1, viral proteins).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.

-

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the expression levels of specific genes.

-

Procedure:

-

Total RNA is extracted from treated and control cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., IFN-β, OAS, viral genes).

-

The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using methods like the ΔΔCt method, with a housekeeping gene used for normalization.

-

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising candidate for the development of novel antiviral therapies. Its ability to modulate the host's innate immune response, particularly through the induction of the interferon pathway, presents a broad-spectrum antiviral strategy. The direct inhibitory effects on viral replication, as demonstrated against influenza A virus, further highlight its therapeutic potential.

Future research should focus on several key areas:

-

In vivo efficacy and safety: Preclinical studies in animal models are essential to evaluate the in vivo antiviral activity, pharmacokinetics, and safety profile of this compound.

-

Mechanism of action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound will aid in optimizing its therapeutic use.

-

Structure-activity relationship studies: Investigating derivatives of this compound may lead to the discovery of compounds with enhanced potency and improved pharmacological properties.

-

Combination therapies: Exploring the synergistic effects of this compound with existing antiviral drugs could provide more effective treatment options and potentially mitigate the development of drug resistance.

References

- 1. Aloe-emodin is an interferon-inducing agent with antiviral activity against Japanese encephalitis virus and enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Aloe-emodin is an interferon-inducing agent with antiviral activity against Japanese encephalitis virus and enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Aloe Emodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Aloe emodin, a natural anthraquinone compound found in plants such as Aloe vera and rhubarb.[1][2] This document summarizes the current scientific understanding of this compound's mechanisms of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the signaling pathways involved in its anti-inflammatory effects.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. The primary mechanisms include the inhibition of pro-inflammatory cytokines and enzymes, suppression of critical inflammatory signaling cascades, and regulation of inflammasome activation.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophages, this compound significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production, respectively.[3][4][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with major inflammatory signaling pathways:

-

NF-κB Signaling Pathway: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[3][6][7] It has been demonstrated to prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.[6][8] This inhibitory effect has been observed in various inflammatory models, including LPS-stimulated macrophages and in models of sepsis.[9][10]

-

MAPK Signaling Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response.[3][11] Studies have shown that this compound can inhibit the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), in response to inflammatory stimuli.[12][13][14]

-

NLRP3 Inflammasome: this compound has been found to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][15] This multi-protein complex is responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound can suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.[1][15]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | Pam3CSK4 (1 µg/mL) | TNF-α mRNA | 20 µM | Significant reduction | [3] |

| RAW 264.7 Macrophages | Pam3CSK4 (1 µg/mL) | IL-6 mRNA | 20 µM | Significant reduction | [3] |

| RAW 264.7 Macrophages | LPS | NO Production | 5-40 µM | Dose-dependent inhibition | [4][5][16] |

| RAW 264.7 Macrophages | LPS | PGE2 Production | 40 µM | Suppression | [4][5] |

| RAW 264.7 Macrophages | LPS | iNOS mRNA | 5-40 µM | Dose-dependent inhibition | [4][5][16] |

| RAW 264.7 Macrophages | LPS | COX-2 mRNA | 40 µM | Suppression | [4][5] |

| RAW 264.7 Macrophages | LPS | NO Production | IC50 = 3.15 µM (for derivative 2i) | N/A | [17] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mice | LPS-induced Sepsis | 80 or 150 mg/kg | Reduced serum TNF-α and IL-6 levels | [9] |

| Rats | Carrageenan-induced Paw Edema | 50 and 75 mg/kg | Significant reduction in paw edema | [18] |

| Rats | Complete Freund's Adjuvant-induced Arthritis | 50 and 75 mg/kg | Significant decrease in paw volume and arthritic score | [18] |

| Rats | Middle Cerebral Artery Occlusion/Reperfusion | Not specified | Reduced infarct size and improved behavioral score | [19] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or Pam3CSK4 (a TLR2 agonist) for a designated period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture medium are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cytokine Measurement (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the cell culture supernatants are determined using specific ELISA kits.

-

Western Blot Analysis: To assess the effect of this compound on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-p38, p-JNK, IκBα, NF-κB p65, iNOS, COX-2) and a loading control (e.g., β-actin). The blots are then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of inflammatory genes, total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Animal Models of Inflammation

-

Carrageenan-Induced Paw Edema: Inflammation is induced in rodents by injecting a solution of carrageenan into the sub-plantar region of the hind paw. This compound or a vehicle control is administered orally or intraperitoneally at specified doses prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer to assess the anti-inflammatory effect.

-

LPS-Induced Sepsis Model: Sepsis is induced in mice by an intraperitoneal injection of a lethal or sub-lethal dose of LPS. This compound is administered prior to or after the LPS challenge. Survival rates are monitored, and blood and tissue samples are collected to measure inflammatory markers such as serum cytokine levels and organ-specific inflammation.

-

Complete Freund's Adjuvant (CFA)-Induced Arthritis: Arthritis is induced in rats by injecting CFA into the paw. This compound is administered daily for a specified period. The severity of arthritis is assessed by measuring paw volume, arthritic scores, and by histological analysis of the joints.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. Aloe-emodin alleviates cerebral ischemia-reperfusion injury by regulating microglial polarization and pyroptosis through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 3. sci-hub.box [sci-hub.box]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin inhibits African swine fever virus replication by promoting apoptosis via regulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodynamic Therapy Mediated by Aloe-Emodin Inhibited Angiogenesis and Cell Metastasis Through Activating MAPK Signaling Pathway on HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Understanding the Role of this compound and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound relieves Ang II-induced endothelial junction dysfunction via promoting ubiquitination mediated NLRP3 inflammasome inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

Aloe emodin's role in modulating immune responses

An In-depth Technical Guide on the Core Immunomodulatory Role of Aloe Emodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring anthraquinone compound found in the rhizomes of plants such as Aloe vera and Rheum palmatum, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Beyond its well-documented anti-cancer and laxative effects, this compound exhibits potent immunomodulatory and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates immune responses. It details its effects on key signaling pathways, summarizes quantitative data from various studies, and offers standardized protocols for relevant experimental assays, aiming to serve as a vital resource for researchers in immunology and drug discovery.

Core Mechanisms of Immunomodulation

This compound exerts its effects on the immune system through a multi-pronged approach, primarily by attenuating inflammatory cascades, inducing programmed cell death in target cells, and directly stabilizing key immune cells.

Anti-inflammatory Activity

The anti-inflammatory capacity of this compound is a cornerstone of its immunomodulatory role. It effectively suppresses the production of key pro-inflammatory mediators in immune cells, particularly macrophages. Studies have consistently shown that this compound inhibits the expression and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12.[4][6][7][8] This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively.[7][9]

Induction of Apoptosis and Autophagy

This compound can induce programmed cell death, including apoptosis and autophagy, in various cell types, which is a critical mechanism for eliminating activated immune cells or cancerous cells.[5][10] In cancer cell lines, it triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases (caspase-3, -6, -8, -9), upregulation of p53 and Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11][12][13] Furthermore, this compound can induce reactive oxygen species (ROS)-dependent autophagy, which can either lead to cell death or act as a survival mechanism depending on the cellular context.[10]

Pyroptosis Induction

In addition to apoptosis, this compound has been found to trigger pyroptosis, a form of pro-inflammatory programmed cell death, in certain cancer cells. This process is mediated by the activation of the caspase-9/caspase-3/Gasdermin E (GSDME) signaling axis.[14][15] The cleavage of GSDME by active caspase-3 leads to the formation of pores in the cell membrane, resulting in cell swelling, lysis, and the release of inflammatory contents.[15] This mechanism could potentially be harnessed to enhance anti-tumor immunity.

Mast Cell Stabilization

A significant and potent immunomodulatory function of this compound is its ability to stabilize mast cells.[16] It effectively inhibits degranulation mediated by both IgE-dependent and independent pathways. The underlying mechanism involves the activation of the mitochondrial calcium uniporter (MCU), which enhances mitochondrial Ca2+ uptake, thereby decreasing the cytosolic Ca2+ concentration required for mast cell degranulation.[16] This makes this compound a promising candidate for treating mast cell-driven allergic and inflammatory conditions.

Modulation of Key Signaling Pathways

The immunomodulatory effects of this compound are orchestrated through its intervention in several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. This compound is a potent inhibitor of this pathway. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of the NF-κB p65 subunit.[4][17][18] This inhibition leads to the reduced expression of numerous NF-κB target genes, including TNF-α, IL-6, and iNOS.[4][8]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transmitting extracellular signals to the nucleus to regulate gene expression. This compound modulates the phosphorylation and activation of these MAPKs in response to inflammatory stimuli.[6][19] For instance, it has been shown to decrease the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages, contributing to its anti-inflammatory effects.[4][19]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to suppress the activation of this pathway in various contexts.[8] In models of sepsis, this compound treatment significantly decreased the expression and phosphorylation of PI3K, Akt, and mTOR, contributing to its protective effects against inflammation and oxidative stress.[6][8]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of IL-1β and IL-18, driving potent inflammatory responses. Recent studies have shown that this compound can inhibit the activation of the NLRP3 inflammasome, thereby preventing microglial pyroptosis and polarization in models of cerebral ischemia-reperfusion injury.[20][21]

Quantitative Data on Immunomodulatory Effects

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Cell Line / Model | Stimulus | Mediator | Concentration of this compound | % Inhibition / IC₅₀ | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | 5-40 µM | Dose-dependent inhibition | [7][9] |

| RAW 264.7 Macrophages | LPS | PGE₂ Production | 40 µM | Significant suppression | [7][9] |

| RAW 264.7 Macrophages | LPS | IL-6, IL-1β | Not specified | Marked inhibition | [4] |

| Murine Sepsis Model | LPS | Serum TNF-α | 80-150 mg/kg | Dose-dependent decrease | [8] |

| Murine Sepsis Model | LPS | Serum IL-6 | 80-150 mg/kg | Dose-dependent decrease | [8] |

| RAW 264.7 Macrophages | LPS | NO Production | IC₅₀ ≈ 3.15 µM (for derivative 2i) | >90% at 20 µM (for 2i) | [17] |

| IBD Mouse Model | DSS | Serum TNF-α | 10-50 mg/kg | Significant reduction | [1] |

| IBD Mouse Model | DSS | Serum IL-17 | 10-50 mg/kg | Significant reduction | [1] |

Table 2: Antiproliferative and Cytotoxic Effects of this compound

| Cell Line | Assay | Time | IC₅₀ Value | Reference |

| HT-29 (Colon Cancer) | Antiproliferative | 48 h | 5.38 µg/mL | [3] |

| MCF-7 (Breast Cancer) | Antiproliferative | 48 h | 16.56 µg/mL | [3] |

| U373 (Glioblastoma) | Antiproliferative | 48 h | 18.59 µg/mL | [3] |

| U87 (Glioma) | Antiproliferative | 48 h | 25.0 µg/mL | [3] |

| Huh-7 (Hepatoma) | Antiproliferative | Not specified | ~75 µM | [3] |

| SCC15 (Oral Cancer) | Antiproliferative | Not specified | 60.90 µM | [3] |

| DU145 (Prostate Cancer) | Cytotoxicity (MTT) | 24 h | ~15 µM | [22] |

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments to assess the immunomodulatory effects of this compound.

Workflow for In Vitro Immunomodulation Assay

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.

Protocol 2: Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after treatment and stimulation as described in Protocol 1 (Steps 1-5).

-

ELISA Procedure:

-

Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and finally a substrate solution.

-

-

Measurement: Stop the reaction and measure the absorbance at the specified wavelength (usually 450 nm).

-

Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot for Signaling Proteins (NF-κB, MAPKs)

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, phospho-ERK, total p65, total ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a pleiotropic immunomodulatory agent that influences the immune response by targeting multiple critical pathways, including NF-κB, MAPKs, and PI3K/Akt.[11] Its ability to suppress pro-inflammatory mediator production, induce programmed cell death, and stabilize mast cells highlights its therapeutic potential for a wide range of inflammatory, autoimmune, and oncological diseases.[3][16] The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore its mechanisms and potential clinical applications. Future research should focus on in vivo efficacy in diverse disease models, pharmacokinetic and safety profiles, and the development of targeted drug delivery systems to enhance its therapeutic index.

References

- 1. Aloe-emodin alleviates inflammatory bowel disease in mice by modulating intestinal microbiome homeostasis via the IL-4/IL-13 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the mechanism of aloe-emodin in the treatment of liver cancer through network pharmacology and cell experiments [frontiersin.org]

- 3. Advances in Understanding the Role of this compound and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Anthraquinones and Aloe Vera Extracts as Potential Modulators of Inflammaging Mechanisms: A Translational Approach from Autoimmune to Onco-Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via Activation of Caspase-6 in Human Colon Cancer Cells | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 15. Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aloe-emodin, a naturally occurring anthraquinone, is a highly potent mast cell stabilizer through activating mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.box [sci-hub.box]

- 19. researchgate.net [researchgate.net]

- 20. Aloe-emodin alleviates cerebral ischemia-reperfusion injury by regulating microglial polarization and pyroptosis through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Aloe Emodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe emodin is a naturally occurring anthraquinone found in the leaves and latex of Aloe species, as well as in the rhizomes of rhubarb (Rheum rhaponticum) and the leaves of senna (Cassia angustifolia).[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and laxative effects.[2][3][4][5][6] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details key experimental protocols for its analysis, and elucidates the primary signaling pathways through which it exerts its biological effects.

Chemical and Physical Properties

This compound, with the IUPAC name 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione, is characterized by its distinct chemical and physical properties, which are crucial for its handling, formulation, and mechanism of action.[4][7]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione | [4][7] |

| Synonyms | Rhabarberone, 3-Hydroxymethylchrysazin | [4][8] |

| CAS Number | 481-72-1 | [3][4] |

| Molecular Formula | C₁₅H₁₀O₅ | [1][2][3][4][7] |

| Molecular Weight | 270.24 g/mol | [1][2][3][4][7] |

| Appearance | Yellow-orange needles or solid crystalline powder | [3][9] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 223-224 °C | [2][3][10] |

| Boiling Point | 568.8 °C (estimated) | [7][11] |

| Solubility | Insoluble in water. Soluble in hot ethanol, ether, benzene, chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][7][9][12] |

Table 3: Spectral Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis (in Methanol) | λmax: 225, 255, 285, 430 nm | [8][12] |

| Infrared (IR) (CHCl₃) | 3600-3000 (broad, -OH), 1651, 1633 cm⁻¹ | [13] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 11.94 (1H, s, C1–OH), 11.92 (1H, s, C8–OH), 7.94 (1H, d, J = 6.8 Hz, C5–H), 7.71 (1H, s, C4–H), 7.38 (1H, m, C6–H), 7.32 (1H, d, J = 8.4 Hz, C7–H), 7.28 (1H, s, C2–H), 4.62 (2H, s, –CH₂) | [13] |

| Mass Spectrometry (ESI-MS) | m/z: 271.01 [M+H]⁺ | [13] |

Signaling Pathways Modulated by this compound

This compound exerts its potent biological effects by modulating a multitude of intracellular signaling pathways. Its anticancer and anti-inflammatory activities are of particular interest in drug development.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis, inhibit cell proliferation and metastasis, and arrest the cell cycle in various cancer cell lines.[2][3]

This compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][11] It can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2][4] Furthermore, it can upregulate the expression of Fas/APO-1, a key death receptor, initiating the extrinsic apoptotic cascade.[14]

Caption: this compound-induced apoptosis signaling pathways.

This compound can arrest the cell cycle at the G2/M phase by modulating the expression of key regulatory proteins such as Wee1 and cdc25c, leading to the inhibition of cyclin-dependent kinase 1 (CDK1) and cyclin B1.[14] It also influences critical signaling pathways that govern cell proliferation, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][15]

Caption: Inhibition of cell proliferation and cell cycle arrest by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by targeting key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[16][17] It can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][16]

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

Extraction and Isolation of this compound

A common method for the isolation of this compound from plant material involves oxidative hydrolysis of its glycoside precursor, aloin.[18][19]

Materials:

-

Dried and powdered plant material (e.g., Aloe vera latex)

-

Hydrochloric acid (HCl)

-

Ferric chloride (FeCl₃) solution

-

Toluene

-

Soxhlet apparatus or round bottom flask with reflux condenser

-

Filtration apparatus

Procedure:

-

Reflux the powdered plant material with a mixture of dilute hydrochloric acid and ferric chloride solution for several hours. This process hydrolyzes the glycosidic bond of aloin and oxidizes the resulting aglycone to this compound.[18][19]

-

After cooling, filter the reaction mixture to collect the crude solid.

-

Wash the residue with water until the filtrate is neutral.

-

Dry the residue and extract the this compound using toluene in a Soxhlet apparatus.[19]

-

Concentrate the toluene extract and cool to induce crystallization of this compound.[19]

-

The resulting crystals can be further purified by recrystallization from a suitable solvent like ethanol.[20]

Caption: Experimental workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound in various samples.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][21]

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, often with a small percentage of acid (e.g., 0.1% orthophosphoric acid or 0.1% acetic acid) to improve peak shape. A common isocratic mobile phase is methanol:water (70:30, v/v).[9][12]

-

Injection Volume: 20 µL.[21]

-

Column Temperature: Ambient or controlled (e.g., 20 °C).[21]

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

-

Filter the sample solution through a 0.2 or 0.45 µm syringe filter before injection.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.5% DMSO) for a specific duration (e.g., 24, 48, or 72 hours).[22][23]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[23]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting physical properties. Its significant biological activities, particularly its anticancer and anti-inflammatory effects, are underpinned by its ability to modulate multiple key signaling pathways. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable analysis of this compound in research and development settings. Further investigation into the nuanced mechanisms of action and the development of targeted delivery systems will be crucial for harnessing the full therapeutic potential of this versatile molecule.

References

- 1. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Understanding the Role of this compound and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 5. scienceopen.com [scienceopen.com]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. On the mechanism of tumor cell entry of aloe‐emodin, a natural compound endowed with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. rsc.org [rsc.org]

- 14. Aloe-emodin induces apoptosis in T24 human bladder cancer cells through the p53 dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcpa.in [ijcpa.in]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Frontiers | Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study [frontiersin.org]

- 23. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Screening of Aloe Emodin for Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe emodin, an anthraquinone compound naturally present in the leaves of Aloe species, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. This guide focuses on its potential as an antibacterial agent, providing a technical overview of the essential experimental protocols for its initial screening, a compilation of reported efficacy data, and a visualization of its proposed mechanisms of action. The emergence of multidrug-resistant bacterial strains necessitates the exploration of novel antimicrobial compounds, and this compound presents a promising candidate.

Experimental Protocols for Antibacterial Screening

A thorough initial screening of a compound's antibacterial properties involves a series of standardized assays to determine its efficacy against various bacterial strains. The most common methods employed for this compound are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of this compound.

Methodology:

-

Bacterial Strain Preparation: Target Gram-positive and Gram-negative bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB) at 37°C until they reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the compound across the wells.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted this compound. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed. To aid visualization, a growth indicator like p-iodonitrotetrazolium (INT) can be added, which turns red in the presence of bacterial metabolic activity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.

Methodology:

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 50 µL) is taken from each well that showed no visible growth.

-

Plating: The aliquot is spread onto an appropriate agar plate (e.g., Tryptic Soy Agar - TSA).

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Result Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating that the bacteria were killed rather than just inhibited.

Time-Kill Curve Assay

This dynamic assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.

Methodology:

-

Preparation: A standardized bacterial culture (e.g., 1 x 10⁶ CFU/mL) is prepared in a flask containing fresh broth.

-

Treatment: this compound is added to the flask at various concentrations, often multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A control flask with no compound is also prepared.

-

Sampling and Plating: The flasks are incubated at 37°C with shaking. At specific time intervals (e.g., 0, 2, 4, 6, 12, and 24 hours), aliquots are drawn from each flask. These samples are serially diluted and plated on agar to quantify the number of viable bacteria (CFU/mL).

-

Data Analysis: The CFU/mL is plotted against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Quantitative Data: Antibacterial Efficacy of this compound

The antibacterial activity of this compound has been tested against a range of pathogenic bacteria. It generally demonstrates greater efficacy against Gram-positive bacteria than Gram-negative bacteria.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis | Gram-positive | 4 - 32 | 32 - 128 | |